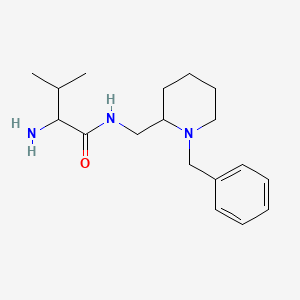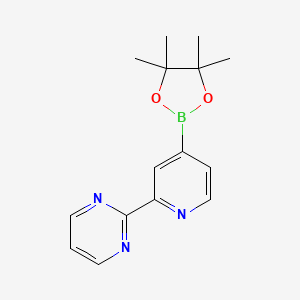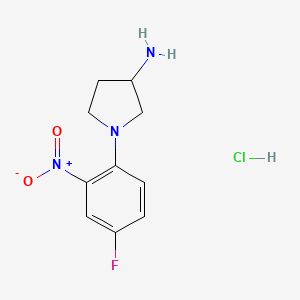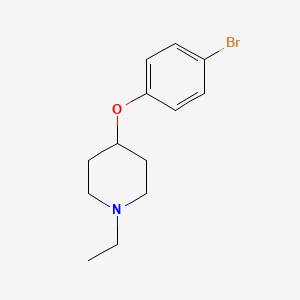![molecular formula C7H12ClN3O2 B14779140 7-Amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride](/img/structure/B14779140.png)
7-Amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazine derivatives, including 7-Amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride, can be achieved through various methods. One common approach involves the cyclization of N-substituted pyrroles with hydrazine hydrate . Another method includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid alumina and room temperature conditions for cross-coupling reactions, followed by cyclization catalyzed by cesium carbonate in dimethyl sulfoxide, is one such method .
Chemical Reactions Analysis
Types of Reactions
7-Amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolopyrazine scaffold.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common for modifying the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for cyclization, acyl (bromo)acetylenes for cross-coupling, and propargylamine for addition reactions. Reaction conditions often involve room temperature settings and the use of catalysts like cesium carbonate in dimethyl sulfoxide .
Major Products
The major products formed from these reactions include various pyrrolopyrazine derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
7-Amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its antimicrobial, antiviral, and antifungal properties.
Medicine: Investigated for its potential as an antitumor and anti-inflammatory agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and proteins, leading to its diverse biological activities. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-: Known for its antioxidative properties.
3-Methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione: Exhibits similar biological activities.
Cyclo(Pro-Leu): Another pyrrolopyrazine derivative with unique biological properties.
Uniqueness
7-Amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride stands out due to its specific amino substitution, which can enhance its biological activity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C7H12ClN3O2 |
|---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
7-amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride |
InChI |
InChI=1S/C7H11N3O2.ClH/c8-4-1-5-7(12)9-2-6(11)10(5)3-4;/h4-5H,1-3,8H2,(H,9,12);1H |
InChI Key |
PXWBGMFCTRXQJX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN2C1C(=O)NCC2=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Amino-4-[[4-(trifluoromethyl)phenyl]methyl]pentanedioic acid](/img/structure/B14779108.png)








